2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (2E)-
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Overview
Description
Citronellyl tiglate, mixture of isomers, is an organic compound with the molecular formula C30H52O4. It is a mixture of isomers, meaning it consists of molecules that have the same molecular formula but different structures. This compound is known for its applications in flavors and fragrances due to its fruity and rose-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellyl tiglate can be synthesized through the esterification of citronellol with tiglic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of citronellyl tiglate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity mixture of isomers .
Chemical Reactions Analysis
Types of Reactions
Citronellyl tiglate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Citronellyl tiglate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of citronellyl tiglate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Citronellol: A related compound with a similar structure but without the ester group.
Tiglic acid: The acid component used in the synthesis of citronellyl tiglate.
Geranyl tiglate: Another ester of tiglic acid with a different alcohol component.
Uniqueness
Citronellyl tiglate is unique due to its specific combination of citronellol and tiglic acid, resulting in a compound with distinct chemical and sensory properties. Its mixture of isomers also contributes to its unique characteristics, making it valuable in various applications .
Properties
CAS No. |
255714-11-5 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |
InChI Key |
UCFQYMKLDPWFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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